[5-(4-Chlorophenyl)furan-2-yl]methanol
Overview
Description
[5-(4-Chlorophenyl)furan-2-yl]methanol is a useful research compound. Its molecular formula is C11H9ClO2 and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [5-(4-Chlorophenyl)furan-2-yl]methanol may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives, which share a similar structure, have been associated with a wide range of pharmaceutical applications due to their diverse biological activities . This suggests that this compound could potentially influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
[5-(4-Chlorophenyl)furan-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. This unique structure is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan derivatives, including this compound.
In Vitro Studies
- Cell Line Inhibition : A study demonstrated that derivatives of furan, including this compound, exhibited significant antiproliferative activity against various cancer cell lines. For instance, the compound showed approximately 90% inhibition in T-47D breast cancer cells and similar efficacy against other cell lines such as SR leukemia and SK-MEL-5 melanoma .
- Mechanisms of Action : The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of critical signaling pathways associated with cancer cell survival. Molecular docking studies have indicated strong binding affinities to targets such as human dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis .
Case Studies
- Rangappa et al. reported that derivatives similar to this compound demonstrated cytotoxic effects on resistant mammalian tumor cell lines, suggesting potential for overcoming drug resistance .
- Li et al. synthesized various furan derivatives and evaluated their anticancer activity using MTT assays, finding that some compounds exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent activity .
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for other therapeutic effects:
- Antimicrobial Activity : Some studies have reported that furan derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Listeria monocytogenes. This suggests a broader therapeutic potential beyond oncology .
- Anti-inflammatory Properties : Research has indicated that certain furan derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
Tables of Biological Activity
Activity Type | Cell Line/Pathogen | Inhibition (%) / IC50 (µM) |
---|---|---|
Anticancer | T-47D (Breast Cancer) | 90.47% |
Anticancer | SR Leukemia | 81.58% |
Anticancer | SK-MEL-5 (Melanoma) | 84.32% |
Antimicrobial | Staphylococcus aureus | Significant inhibition |
Anti-inflammatory | Various | Potent inhibition |
Properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZVTQIEAIJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353374 | |
Record name | 2-Furanmethanol, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33342-29-9 | |
Record name | 5-(4-Chlorophenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33342-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanmethanol, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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